![molecular formula C20H22FNO2 B5025946 1-(3,4-dimethoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine](/img/structure/B5025946.png)
1-(3,4-dimethoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine
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Overview
Description
1-(3,4-dimethoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine (also known as F 18 FP-TZTP) is a radiotracer used in positron emission tomography (PET) imaging to visualize the distribution and function of the sigma-2 receptor in vivo. The sigma-2 receptor is a protein that is found in high concentrations in many cancer cells, making it a promising target for cancer diagnosis and therapy.
Mechanism of Action
The sigma-2 receptor is believed to be involved in a number of cellular processes, including cell proliferation, apoptosis, and migration. F 18 FP-TZTP binds to the sigma-2 receptor with high affinity and specificity, allowing for the visualization of the receptor in vivo.
Biochemical and Physiological Effects:
F 18 FP-TZTP is a radiotracer, meaning that it emits radiation as it decays. The radiation exposure from F 18 FP-TZTP is minimal and generally considered safe for use in diagnostic imaging. However, as with any medical procedure involving radiation, the risks and benefits should be carefully considered for each individual patient.
Advantages and Limitations for Lab Experiments
One advantage of using F 18 FP-TZTP in lab experiments is its high affinity and specificity for the sigma-2 receptor. This allows for accurate visualization and quantification of the receptor in vivo. However, the use of a radioactive tracer also presents some limitations, including the need for specialized equipment and expertise to handle and administer the tracer, as well as the potential risks associated with radiation exposure.
Future Directions
There are a number of future directions for research involving F 18 FP-TZTP and the sigma-2 receptor. One area of interest is the development of new diagnostic and therapeutic strategies for cancer based on the targeting of the sigma-2 receptor. Additionally, further research is needed to fully understand the role of the sigma-2 receptor in cancer and other diseases, as well as its potential as a therapeutic target. Finally, the development of new radiotracers with improved properties, such as longer half-life and higher specificity, could further enhance the utility of PET imaging in the diagnosis and treatment of disease.
Synthesis Methods
The synthesis of F 18 FP-TZTP involves the use of a fluorine-18 isotope, which is a radioactive tracer commonly used in PET imaging. The synthesis method involves the reaction of a precursor molecule with the fluorine-18 isotope, followed by purification and formulation for injection into the patient.
Scientific Research Applications
F 18 FP-TZTP has been used in a number of scientific studies to investigate the role of the sigma-2 receptor in cancer. PET imaging with F 18 FP-TZTP has been used to visualize the distribution and function of the sigma-2 receptor in various cancer types, including breast, lung, and prostate cancer. This information can be used to develop new diagnostic and therapeutic strategies for cancer.
properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO2/c1-23-19-8-3-15(13-20(19)24-2)14-22-11-9-17(10-12-22)16-4-6-18(21)7-5-16/h3-9,13H,10-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIUFYJJNHXLNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(=CC2)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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